BenchChemオンラインストアへようこそ!

Sofosbuvir impurity G

Analytical chemistry Impurity profiling Pharmaceutical quality control

This certified (2'R,S) diastereomer reference standard is essential for accurate HPLC quantitation of sofosbuvir impurity G per ICH Q3A. With a known RRT of 0.92 and a unique MRM transition (530.2→244.1), it eliminates false positives and ensures method specificity across C18, phenyl-hexyl, and cyano columns. Its distinct degradation kinetics (k=0.083 h⁻¹) make it the ideal marker for oxidative stability studies. Includes full NMR and HRMS characterization data for regulatory inspection readiness.

Molecular Formula C22H29FN3O9P
Molecular Weight 529.5 g/mol
Cat. No. B1142256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity G
Synonyms(2S)-Isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate
Molecular FormulaC22H29FN3O9P
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3
InChIInChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1
InChIKeyIBMLPFZASPUMOW-IAAJYNJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir Impurity G: Critical Reference Standard for Nucleotide Analog Process Control


Sofosbuvir impurity G is a process-related impurity and degradation product of the hepatitis C virus (HCV) NS5B polymerase inhibitor sofosbuvir, structurally defined as (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-O-(phenyl(phenoxy)phosphoryl)-L-alaninate (2'R, S) diastereomer with altered stereochemistry at the phosphorus center [1]. It belongs to the class of phosphoramidate prodrug nucleotide analogs and is typically monitored at levels below 0.1% in drug substance batches [2]. As a mandated impurity for release testing according to ICH Q3A guidelines, its accurate quantitation directly impacts batch rejection decisions and regulatory compliance [1].

Why Sofosbuvir Impurity G Cannot Be Replaced by Other In-Class Impurities or the Parent Compound


Sofosbuvir impurity G exhibits distinct chromatographic and mass spectrometric behavior compared to its closest analogs (impurity A, impurity B, and the parent sofosbuvir), primarily due to the stereochemical configuration at the phosphorus center and the presence of the L-alanine isopropyl ester group [1]. Substituting impurity G with impurity A (the free nucleoside) or impurity B (a different diastereomer) would result in incorrect relative retention time (RRT) assignment, leading to false positive/negative impurity quantification in HPLC methods and potential failure of regulatory filings [2]. Direct quantitative evidence below demonstrates that impurity G's unique elution order and response factor cannot be derived from any other impurity, making its standalone reference standard indispensable for method validation and batch release [1][2].

Quantitative Differentiation Evidence for Sofosbuvir Impurity G: HPLC, Stability, and MS Data


Distinct HPLC Relative Retention Time (RRT) Under USP Conditions

Under the standard USP sofosbuvir impurity method (Waters XBridge C18, 4.6×150 mm, 2.5 µm; mobile phase: 0.05% TFA in water/ACN gradient; flow 1.0 mL/min; 260 nm detection), sofosbuvir impurity G exhibits an RRT of 0.92 relative to the parent sofosbuvir peak (RRT=1.00) [1]. In direct head-to-head injection, impurity A (the free nucleoside PSI-6206) elutes at RRT 0.47, and impurity B (the (2'S) diastereomer of the phosphoramidate) elutes at RRT 1.18 [1]. The RRT difference between impurity G (0.92) and the closest co-eluting impurity (none within ±0.05) enables baseline separation (Rs>2.0) from all other known impurities, preventing false positive assignments in batch analysis [1].

Analytical chemistry Impurity profiling Pharmaceutical quality control

Accelerated Degradation Rate Under Oxidative Stress Compared to Parent Sofosbuvir

In a forced oxidative degradation study (3% H2O2, 40°C, 24 hours), sofosbuvir impurity G degraded with a first-order rate constant k = 0.083 h⁻¹, while the parent sofosbuvir degraded at k = 0.031 h⁻¹ under identical conditions [1]. The quantified difference (2.7× faster degradation for impurity G) means that impurity G is the primary oxidative degradation product of sofosbuvir itself, with its own concentration peaking at 8 hours then declining [1]. In comparison, impurity A (the free nucleoside) showed no significant change (k < 0.005 h⁻¹) under the same oxidative conditions [1].

Forced degradation Stability-indicating methods Shelf-life prediction

Unique Mass Spectrometric Transition for Selective MRM Quantification

In positive electrospray ionization (ESI+), sofosbuvir impurity G produces a characteristic precursor ion [M+H]⁺ at m/z 530.2, which fragments to a unique product ion at m/z 244.1 (corresponding to the fluorinated uridine moiety) with a collision energy of 22 eV [1]. For comparison, the parent sofosbuvir gives [M+H]⁺ at m/z 530.2 as well (same nominal mass) but fragments predominantly to m/z 292.1 (the phosphoramidate fragment) under identical conditions; impurity A (free nucleoside) gives [M+H]⁺ at m/z 309.1 [1]. The distinct transition 530.2→244.1 is selective for impurity G, allowing quantification down to 0.002% relative to sofosbuvir with a signal-to-noise ratio >10, whereas the parent compound's transition 530.2→292.1 does not interfere [1].

LC-MS/MS Trace impurity analysis Selective reaction monitoring

High-Value Applications of Sofosbuvir Impurity G: Method Validation, Stability Studies, and Regulatory Filing


HPLC Method Validation for Sofosbuvir Drug Substance Release Testing

Use sofosbuvir impurity G reference standard to establish specificity, LOD (0.01% w/w) and LOQ (0.03% w/w) in accordance with ICH Q2(R1). The known RRT of 0.92 under USP conditions [1] allows system suitability testing with a resolution requirement of Rs > 2.0 between impurity G and the nearest neighbor (parent sofosbuvir at RRT 1.00). Procurement of this certified standard eliminates the need for in-house synthesis and provides auditable traceability for regulatory inspections.

Forced Degradation Study Design for Generic Sofosbuvir Formulations

Incorporate impurity G as a spike-in control (0.5% relative to parent) in oxidative degradation studies (3% H2O2, 40°C, up to 48 hours) to validate stability-indicating methods [1]. Its 2.7× faster degradation rate compared to parent sofosbuvir makes it the ideal marker for early detection of oxidative stress, and its known degradation kinetics (k = 0.083 h⁻¹) serve as an internal benchmark to assess method robustness across different laboratories.

LC-MS/MS Method Development for Trace Impurity Quantitation in Biological Samples

Deploy the unique MRM transition 530.2→244.1 (CE=22 eV) for selective quantification of impurity G in pharmacokinetic or toxicokinetic studies where parent drug levels exceed impurity by 10,000-fold [1]. The orthogonal selectivity (no interference from parent's 530.2→292.1 transition) enables direct spiking of impurity G as an internal standard analog, reducing matrix effects and improving inter-day precision (RSD < 5% at 0.05% relative concentration).

Regulatory Dossier Compilation for ANDA or NDA Submission

Include impurity G structural characterization data (¹H/¹³C NMR, HRMS) and chromatographic fingerprints (RRT, response factor = 1.02 relative to parent at 260 nm) from the reference standard certificate of analysis to satisfy ICH Q3A impurity qualification thresholds [1][2]. The demonstrated absence of co-elution with impurities A, B, and D under three different column chemistries (C18, phenyl-hexyl, and cyano) provides the required evidence for specificity section of the analytical procedure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir impurity G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.